molecular formula C22H17N5O2 B2657608 2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207001-58-8

2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2657608
CAS RN: 1207001-58-8
M. Wt: 383.411
InChI Key: HZULMWOHOSJKOK-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H17N5O2 and its molecular weight is 383.411. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activities

Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, similar in structure to the specified compound, demonstrated good insecticidal activities against the diamondback moth (Plutella xylostella). Structure-activity relationship (SAR) analysis and density functional theory (DFT) studies provided insights into the insecticidal efficiency, highlighting the potential of such compounds in agricultural pest control applications (Qi et al., 2014).

Antibacterial Activity

Novel oxadiazoles synthesized through cyclization of substituted-benzoic acid have exhibited significant antibacterial activity. One compound, in particular, showed remarkable efficacy against various bacterial strains, suggesting the potential of these compounds in developing new antibacterial agents (Rai et al., 2009).

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives have revealed their potential for toxicity assessment, tumor inhibition, and their effectiveness as antioxidants, analgesics, and anti-inflammatory agents. Such studies underscore the versatility of these compounds in therapeutic applications (Faheem, 2018).

Anti-Tubercular Activity

Oxadiazole and pyrazine derivatives have been synthesized and evaluated for their anti-tubercular activity, demonstrating promising results against MTb H 37 Rv strains. This research points to the potential of such compounds in addressing tuberculosis, a significant global health challenge (El-Azab et al., 2018).

Antimicrobial Evaluation

The synthesis and characterization of novel pyrazole integrated 1,3,4-oxadiazoles have been conducted, showcasing potent antimicrobial activities. Such compounds represent a new class of antimicrobial agents, highlighting the importance of structural innovation in combating microbial resistance (Ningaiah et al., 2014).

properties

IUPAC Name

2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-15-7-5-6-10-17(15)18-13-19-22(28)26(11-12-27(19)24-18)14-20-23-21(25-29-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZULMWOHOSJKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

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